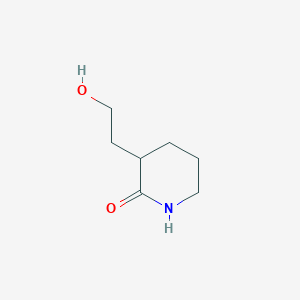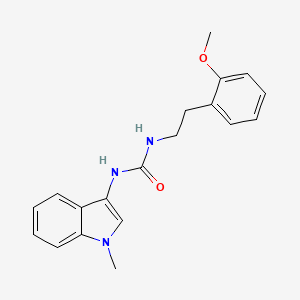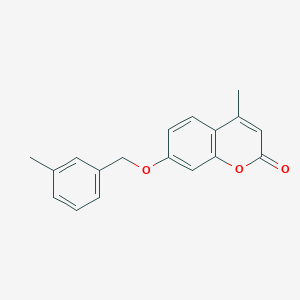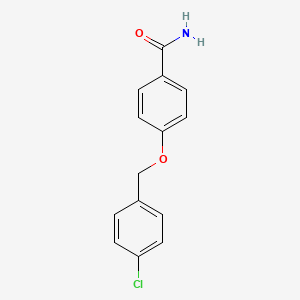
4-((3,5-dinitropyridin-2-yl)amino)-N-(thiazol-2-yl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((3,5-dinitropyridin-2-yl)amino)-N-(thiazol-2-yl)benzenesulfonamide, also known as DPTBS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
科学的研究の応用
Photosensitizers for Photodynamic Therapy
Research has explored the development of new photosensitizers for photodynamic therapy (PDT), a treatment method that uses light-sensitive compounds to produce reactive oxygen species and kill cancer cells upon light activation. For instance, new zinc phthalocyanines substituted with benzenesulfonamide derivative groups containing Schiff base have been synthesized. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yields, and appropriate photodegradation quantum yields, making them potential candidates for Type II photosensitizers in cancer treatment through PDT (Pişkin, Canpolat, & Öztürk, 2020).
DNA Binding and Cleavage
Certain copper(II)-sulfonamide complexes have been studied for their DNA binding, cleavage capabilities, genotoxicity, and anticancer activity. These studies found that the specific sulfonamide derivative plays a crucial role in how these complexes interact with DNA. The complexes have shown varying degrees of DNA binding affinity, influencing their DNA cleavage efficiency and thus their potential as therapeutic agents in targeting cancer cells (González-Álvarez et al., 2013).
Anticancer and Antibacterial Agents
Research on benzenesulfonamide derivatives has extended into the synthesis of compounds for potential antitumor and antibacterial applications. A notable example includes the synthesis of thiophene and N-substituted thieno[3,2-d] pyrimidine derivatives, which were evaluated for their in vitro activity against various human tumor cell lines and for antibacterial activity. Some of these compounds have shown higher activity against all tested cell lines than standard drugs, highlighting their significance as promising leads in the development of new therapeutic agents (Hafez, Alsalamah, & El-Gazzar, 2017).
特性
IUPAC Name |
4-[(3,5-dinitropyridin-2-yl)amino]-N-(1,3-thiazol-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N6O6S2/c21-19(22)10-7-12(20(23)24)13(16-8-10)17-9-1-3-11(4-2-9)28(25,26)18-14-15-5-6-27-14/h1-8H,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHYDXORAWJMCEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=C(C=C(C=N2)[N+](=O)[O-])[N+](=O)[O-])S(=O)(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N6O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((3,5-dinitropyridin-2-yl)amino)-N-(thiazol-2-yl)benzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[5-(4-ethylbenzyl)-1,3-thiazol-2-yl]-1-oxo-1H-isothiochromene-3-carboxamide](/img/structure/B2578867.png)

![4-(4-fluorophenyl)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-pyrrole-2-carboxamide](/img/structure/B2578869.png)
![N-benzyl-N-(3-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2578870.png)


![1-isobutyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2578876.png)
![2-({2-[(butylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B2578877.png)


![(E)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2578881.png)